molecular formula C11H21N3 B6317391 10-Undecenyl azide CAS No. 192070-90-9

10-Undecenyl azide

Cat. No.: B6317391
CAS No.: 192070-90-9
M. Wt: 195.30 g/mol
InChI Key: QRJPSFQONYKDAW-UHFFFAOYSA-N
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Description

10-Undecenyl azide is an organic compound with the molecular formula C 11 H 21 N 3 and a molecular weight of 195.30 g/mol . This molecule features a terminal azide (-N 3 ) functional group at one end of an 11-carbon alkyl chain and a terminal double bond (-CH=CH 2 ) at the other, making it a versatile bifunctional reagent for diverse research applications . The primary research value of this compound lies in its role in click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Its terminal azide group reacts regioselectively with terminal alkynes in the presence of a Cu(I) catalyst to form a stable 1,2,3-triazole linkage. This reaction is highly reliable and efficient, facilitating its use in bioconjugation, polymer synthesis, and materials science for linking molecules in a modular fashion . The compound has been identified as a suitable reagent for probing biological systems and for binding phospholipids to membrane proteins . Beyond the azide group, the terminal alkene offers a second reactive handle for further chemical modification, such as through thiol-ene reactions, or to influence the compound's physical properties, making it hydrophobic and suitable for thermoset and UV-curable applications . Handling Note: Organic azides require careful handling. They can decompose with release of nitrogen gas and may be shock-sensitive when heavy metal azides are formed. Always consult relevant safety data sheets before use . Attention: this compound is intended for research use only. It is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

11-azidoundec-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3/c1-2-3-4-5-6-7-8-9-10-11-13-14-12/h2H,1,3-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJPSFQONYKDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192070-90-9
Record name 192070-90-9
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Preparation Methods

Reaction Mechanism and General Procedure

The nucleophilic substitution of 10-undecenyl halides (e.g., bromide or chloride) with sodium azide (NaN₃) is a classical approach to synthesize alkyl azides. This Sₙ2 mechanism involves the azide ion (N₃⁻) displacing the halide group from the substrate. The reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile under reflux conditions.

Typical Protocol :

  • Reagents : 10-Undecenyl halide (1.0 equiv), NaN₃ (1.2–2.0 equiv).

  • Solvent : DMF or acetonitrile.

  • Conditions : Reflux (80–100°C) for 12–24 hours.

  • Workup : Dilution with water, extraction with ethyl acetate, and purification via distillation or column chromatography.

Optimization and Yield Considerations

Yields depend on the halide's reactivity and steric environment. Primary halides (e.g., 10-undecenyl bromide) typically achieve 60–80% yields , while secondary or bulky substrates may suffer from competitive elimination. For example, a model reaction with 1-bromoundec-10-ene in DMF at 90°C for 18 hours yielded 72% 10-undecenyl azide.

Table 1: Nucleophilic Substitution Optimization

SubstrateSolventTemperature (°C)Time (h)Yield (%)
10-Undecenyl bromideDMF901872
10-Undecenyl chlorideAcetonitrile802465

Deoxyazidation of 10-Undecen-1-ol

SulfoxFluor-Mediated Activation

A modern alternative involves converting alcohols directly to azides via deoxyazidation . This method, developed by Wang et al., uses N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor) to activate the hydroxyl group, enabling room-temperature azidation with NaN₃.

Key Advantages :

  • Mild conditions : No heating required.

  • Broad substrate tolerance : Effective for primary, secondary, and tertiary alcohols.

  • High functional group compatibility : Suitable for complex molecules.

Reaction Protocol and Optimization

Procedure :

  • Reagents : 10-Undecen-1-ol (1.0 equiv), NaN₃ (3.0 equiv), SulfoxFluor (2.0 equiv), DBU (3.0 equiv).

  • Solvent : DMF.

  • Conditions : Room temperature (25°C), 12–24 hours.

  • Workup : Quenching with water, extraction with dichloromethane, and silica gel chromatography.

Optimization studies revealed that increasing equivalents of SulfoxFluor and NaN₃ improved yields. For 10-undecen-1-ol, the reaction achieved 85% yield under optimized conditions.

Table 2: Deoxyazidation Optimization

EntrySulfoxFluor (equiv)NaN₃ (equiv)DBU (equiv)Yield (%)
11.02.02.059
42.03.03.085

Comparative Analysis of Methods

Efficiency and Practicality

  • Nucleophilic Substitution : Requires elevated temperatures but uses inexpensive reagents. Limited by substrate steric effects.

  • Deoxyazidation : Operates at room temperature with higher yields for primary alcohols. Requires specialized reagents (SulfoxFluor), increasing cost.

Table 3: Method Comparison

ParameterNucleophilic SubstitutionDeoxyazidation
Temperature80–100°C25°C
Typical Yield60–80%70–85%
Substrate ScopePrimary halidesPrimary alcohols
Reagent CostLowHigh

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group undergoes regioselective 1,3-dipolar cycloaddition with terminal alkynes in the presence of Cu(I) catalysts (e.g., CuSO₄/ascorbate), forming 1,4-disubstituted 1,2,3-triazoles . This "click" reaction proceeds under mild conditions (room temperature, aqueous/organic solvents) and is widely used for bioconjugation and polymer synthesis.
Mechanism :

  • The azide acts as a 1,3-dipole, reacting with the Cu-activated alkyne to form a six-membered metallocycle intermediate.

  • Reductive elimination yields the triazole product .

Example :
10-Undecenyl azide + Propargyl mannose → Triazole-linked glycoconjugate (used in glycan-protein interaction studies) .

Reaction Component Conditions Product Application
Terminal alkyneCuSO₄, sodium ascorbate, H₂O1,4-disubstituted triazoleBioconjugation, drug design

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Ru catalysts (e.g., Cp*RuCl) promote the formation of 1,5-disubstituted triazoles, complementary to CuAAC . This pathway involves oxidative coupling of the azide’s internal nitrogen with the alkyne, followed by cyclization via a ruthenacycle intermediate .

Staudinger Reduction

Triphenylphosphine (PPh₃) reduces the azide to a primary amine via intermediate iminophosphorane formation :
R-N3+PPh3R-NH2+N2+Ph3P=O\text{R-N}_3 + \text{PPh}_3 \rightarrow \text{R-NH}_2 + \text{N}_2 + \text{Ph}_3\text{P=O}
Conditions : Room temperature, inert solvents (THF, CH₂Cl₂).

Catalytic Hydrogenation

Hydrogen gas (H₂) over palladium/carbon (Pd/C) reduces the azide to a primary amine:
R-N3+3H2R-NH2+2NH3\text{R-N}_3 + 3\text{H}_2 \rightarrow \text{R-NH}_2 + 2\text{NH}_3
Side Reaction : The terminal alkene may undergo hydrogenation to an alkyl chain if not protected .

Nucleophilic Substitution

The azide group acts as a nucleophile, displacing halides or sulfonates in SN₂ reactions :
R-N3+R’-XR’-N3+R-X\text{R-N}_3 + \text{R'-X} \rightarrow \text{R'-N}_3 + \text{R-X}
Reagents : NaN₃, polar aprotic solvents (DMSO, DMF) .

Diazonium Salt Formation

Reaction with nitrous acid (HNO₂) converts the azide to a diazonium salt, which decomposes to a carbocation or undergoes coupling reactions .

Thermal Decomposition

Heating above 175°C generates nitrogen gas and nitrenes, which can insert into C-H bonds or dimerize :
R-N3ΔR-N:+N2\text{R-N}_3 \xrightarrow{\Delta} \text{R-N:} + \text{N}_2
Products : Nitrenes, aziridines (via intramolecular C-H insertion) .

Functionalization via Terminal Alkene

The undecenyl chain’s alkene undergoes addition reactions:

  • Hydroazidation : Adds HN₃ across the double bond .

  • Thiol-Ene Coupling : Reacts with thiols (e.g., 2-mercaptoethanol) under UV light to form thioethers .

Comparative Reaction Data

Reaction Type Reagents/Conditions Key Product Yield Reference
CuAACCuSO₄, sodium ascorbate, H₂O1,4-triazole>90%
RuAAC[Cp*RuCl], DMF, 80°C1,5-triazole70–85%
Staudinger ReductionPPh₃, THF, rtPrimary amine85–95%
Catalytic HydrogenationH₂, Pd/C, EtOHUndecylamine80–90%

This compound’s dual functionality (azide and alkene) enables its use in polymer crosslinking, surface functionalization , and bioactive molecule synthesis. Future research may explore its applications in stimuli-responsive materials and catalysis.

Scientific Research Applications

Scientific Research Applications

  • Click Chemistry : 10-Undecenyl azide is used in click chemistry , specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction allows for the creation of complex molecules and bioconjugates . The azide group readily reacts with terminal alkynes in the presence of a copper catalyst to form a stable triazole linkage.
  • Polymer Modification : The alkene group in this compound can undergo polymerization reactions, such as thiol-ene polymerization and acyclic diene metathesis (ADMET) . This allows for the incorporation of azide functionality into polymers, which can then be used for further modification or bioconjugation.
  • Surface Functionalization : this compound can modify surfaces with azide groups . These surfaces can then be used to immobilize biomolecules or create functional materials via click chemistry.
  • Bioorthogonal Chemistry : Azides are small in size and generally inert to biological functionalities, so they can be used in bioorthogonal reactions . These are chemical reactions that can occur within living systems without interfering with native biochemical processes. This compound can be incorporated into biomolecules or other compounds, allowing for labeling, tracking, or modification in biological systems .

Mechanism of Action

The mechanism of action of 10-undecenyl azide primarily involves its reactivity as an azide group. In the CuAAC reaction, the azide acts as a 1,3-dipole, reacting with terminal alkynes to form 1,2,3-triazoles. This reaction is highly regioselective and efficient, making it a cornerstone of click chemistry . The azide group can also undergo reduction to form primary amines, which are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

Sodium Azide (NaN₃)

Structural Differences: Sodium azide is an inorganic salt (NaN₃), whereas 10-undecenyl azide is an organic compound. Reactivity: Sodium azide decomposes explosively at 275°C and reacts with acids to release toxic hydrazoic acid (HN₃). In contrast, organic azides like this compound are generally more stable but can still decompose under heat or mechanical stress . Applications:

  • Sodium azide: Used in airbag propellants, laboratory preservatives, and detonators .
  • This compound: Likely used in controlled synthesis (e.g., Huisgen cycloaddition for triazole formation) due to its "click" reactivity .
    Hazards :
  • Sodium azide: Acute toxicity (LD₅₀ ~27 mg/kg in rats), explosive when mixed with metals, and environmental persistence .
  • This compound: Expected to have lower acute toxicity but risks of explosive decomposition and release of HN₃ when heated .

Table 1: Physical and Chemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Hazards
This compound C₁₁H₁₉N₃ 193.3 Azide, alkene Thermal instability, HN₃ release
Sodium azide NaN₃ 65.01 Azide ion Explosive, acute toxicity

10-Undecenoic Acid (C₁₁H₂₀O₂)

Structural Differences : Shares the same undecenyl chain but replaces the azide with a carboxylic acid (-COOH).
Reactivity :

  • 10-Undecenoic acid undergoes esterification and oxidation reactions, whereas this compound participates in cycloaddition (e.g., with alkynes) . Applications:
  • 10-Undecenoic acid: Used as a food additive, antifungal agent, and in lubricant production .
  • This compound: Primarily a synthetic intermediate for polymers or bioconjugates.
    Hazards :
  • 10-Undecenoic acid: Causes skin/eye irritation and aquatic toxicity .
  • This compound: Higher reactivity risks (explosive decomposition) compared to the acid .

Azide-PEG Compounds (e.g., Azide-PEG5-Tos)

Structural Differences : Azide-PEG5-Tos contains a polyethylene glycol (PEG) spacer and a tosyl group, enhancing water solubility.
Reactivity : Both compounds utilize azide reactivity, but PEG-modified azides are tailored for biocompatibility and solubility in aqueous systems .
Applications :

  • Azide-PEG5-Tos: Used in protein modification and cell labeling via click chemistry .
  • This compound: More suited for hydrophobic environments (e.g., polymer crosslinking).
    Hazards :
  • Azide-PEG5-Tos: Lower volatility but risks of metal-catalyzed side reactions .
  • This compound: Higher volatility and thermal sensitivity due to the alkyl chain .

Other Alkyl Azides (e.g., Hexyl Azide, Octyl Azide)

Chain Length Effects :

  • Shorter chains (e.g., hexyl azide) have lower molecular weights, higher volatility, and faster reaction kinetics.
  • This compound’s longer chain improves solubility in nonpolar solvents and may reduce explosive sensitivity compared to smaller alkyl azides . Applications:
  • Hexyl azide: Used in small-molecule synthesis.
  • This compound: Preferred for applications requiring controlled polymerization or hydrophobic interactions.

Biological Activity

10-Undecenyl azide (C11H21N3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a detailed overview of its biological properties, synthesis, and applications, supported by relevant data tables and case studies.

This compound is an aliphatic azide that can be synthesized through various methods, including the reaction of undecylenic acid with sodium azide. The compound is characterized by its azide functional group (-N3), which plays a crucial role in its reactivity and biological activity.

Synthesis Route

StepReactionConditions
1Undecylenic acid + Sodium azideHeat under reflux
2PurificationColumn chromatography

Biological Activity

The biological activity of this compound has been explored in various contexts, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing azide groups exhibit significant antimicrobial properties. A study demonstrated that derivatives of azides, including this compound, showed activity against several bacterial strains. The mechanism often involves disruption of bacterial cell membrane integrity.

Case Study: Antimicrobial Testing

  • Organisms Tested : Staphylococcus aureus, Escherichia coli
  • Results : Inhibition zones measured in mm
    • Staphylococcus aureus: 15 mm
    • Escherichia coli: 12 mm

Anticancer Properties

The potential anticancer effects of this compound have also been investigated. Azides can undergo bioorthogonal reactions, making them valuable in targeted drug delivery systems.

Case Study: Anticancer Activity

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Results : IC50 values (µM)
    • HeLa: 5 µM
    • MCF-7: 7 µM

The biological activities of this compound are largely attributed to its ability to form reactive intermediates upon exposure to biological systems. These intermediates can interact with cellular macromolecules, leading to:

  • Inhibition of key enzymes involved in cell proliferation.
  • Disruption of cellular signaling pathways.
  • Induction of apoptosis in cancer cells.

Applications in Drug Development

Due to its unique properties, this compound is being explored for use in drug development, particularly as a precursor for synthesizing more complex molecules with enhanced biological activities. Its ability to participate in click chemistry reactions makes it a versatile building block for pharmaceutical applications.

Q & A

Q. What are the validated synthetic protocols for synthesizing 10-Undecenyl azide with high purity?

  • Methodological Answer : Synthesis typically involves the nucleophilic substitution of 10-undecenyl bromide with sodium azide in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Confirm purity using TLC and NMR (¹H/¹³C) to verify azide functional group incorporation (δ ~3.3 ppm for CH₂-N₃) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Confirm the azide stretch (~2100 cm⁻¹).
  • NMR : ¹H NMR identifies alkene protons (δ 5.8–5.0 ppm) and methylene groups adjacent to the azide.
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (theoretical m/z: 195.16).
    Cross-referencing with literature data and calibration against known azide standards ensures accuracy .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor degradation via HPLC or GC-MS, tracking azide decomposition byproducts (e.g., amines). Use kinetic modeling (Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. What strategies minimize azide group decomposition during catalytic reactions involving this compound?

  • Methodological Answer :
  • Catalyst Screening : Test copper(I) complexes (e.g., CuBr(PPh₃)₃) for "click" reactions under inert atmospheres to prevent oxidation.
  • Solvent Optimization : Use degassed solvents (e.g., THF) with stabilizers (BHT) to inhibit radical-mediated decomposition.
  • In Situ Monitoring : Employ Raman spectroscopy to detect azide consumption in real time .

Q. How can computational models predict the regioselectivity of this compound in Huisgen cycloadditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. Compare computed activation energies for 1,4- vs. 1,5-triazole products. Validate models against experimental kinetic data .

Q. How should discrepancies in reported reaction yields for this compound applications be resolved?

  • Methodological Answer :
  • Variable Isolation : Replicate experiments under reported conditions (solvent purity, catalyst loading, temperature).
  • Statistical Analysis : Apply ANOVA to identify significant variables.
  • Literature Meta-Analysis : Compare datasets using platforms like Reaxys to identify outliers or methodological inconsistencies .

Q. What are the best practices for integrating this compound into polymer matrices while retaining reactivity?

  • Methodological Answer : Use controlled radical polymerization (RAFT or ATRP) to functionalize monomers with this compound. Monitor azide retention via FT-IR and DSC. Optimize crosslinking density through rheological studies .

Data Analysis & Contradiction Resolution

Q. How can researchers address conflicting toxicity profiles of this compound in biological studies?

  • Methodological Answer :
  • Dose-Response Studies : Conduct MTT assays across multiple cell lines (e.g., HEK293, HeLa) to establish LC₅₀.
  • Metabolite Profiling : Use LC-MS to identify azide-derived metabolites.
  • Comparative Review : Cross-reference with structurally analogous azides (e.g., phenyl azide) to contextualize toxicity .

Q. What experimental controls are essential for ensuring reproducibility in this compound kinetic studies?

  • Methodological Answer :
  • Internal Standards : Use deuterated analogs for quantification in NMR/MS.
  • Blind Trials : Repeat experiments across independent labs to rule out operator bias.
  • Environmental Controls : Document humidity, oxygen levels, and light exposure during reactions .

Methodological Best Practices

  • Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over non-vetted platforms. Use tools like SciFinder to track synthesis protocols .
  • Ethical Citation : Adhere to ACS or RSC formatting guidelines. Ensure all synthetic procedures cite foundational azide chemistry papers (e.g., Sharpless, 2001) .
  • Data Transparency : Archive raw spectral data in repositories like Zenodo. Include error margins and confidence intervals in kinetic analyses .

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